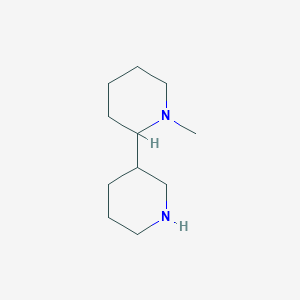
1-Methyl-2-(piperidin-3-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-(piperidin-3-yl)piperidine is a heterocyclic organic compound featuring a piperidine ring substituted with a methyl group and another piperidine ring at the 3-position. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-(piperidin-3-yl)piperidine can be synthesized through several methods, including:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can form the piperidine rings.
Reductive Amination: Another method involves the reductive amination of 3-piperidone with methylamine, followed by cyclization.
Industrial Production Methods: Industrial production often involves optimizing these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-(piperidin-3-yl)piperidine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
Oxidation: N-oxides.
Reduction: Fully saturated piperidine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1-Methyl-2-(piperidin-3-yl)piperidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-2-(piperidin-3-yl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways .
Comparison with Similar Compounds
Piperidine: A simpler structure with a single piperidine ring.
1-Methylpiperidine: Lacks the additional piperidine ring at the 3-position.
2,2’-Bipiperidine: Contains two piperidine rings connected at the 2-position.
Uniqueness: 1-Methyl-2-(piperidin-3-yl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H22N2 |
|---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
1-methyl-2-piperidin-3-ylpiperidine |
InChI |
InChI=1S/C11H22N2/c1-13-8-3-2-6-11(13)10-5-4-7-12-9-10/h10-12H,2-9H2,1H3 |
InChI Key |
PWSJAIIKSWLWET-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCCC1C2CCCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


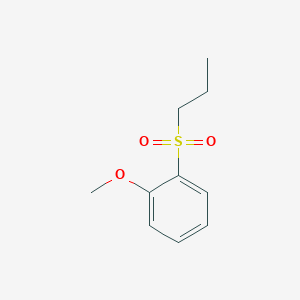
![N-[1-(Aminomethyl)cyclopropyl]cyclopropanecarboxamide](/img/structure/B13155085.png)
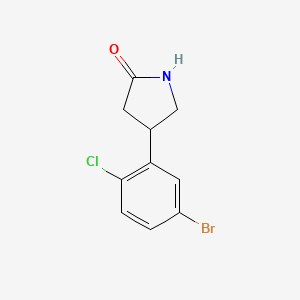
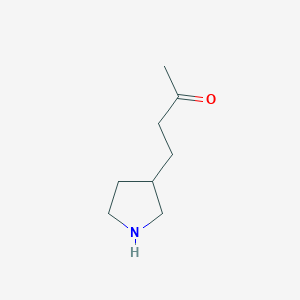
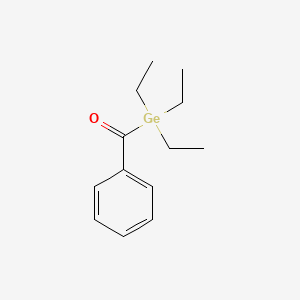
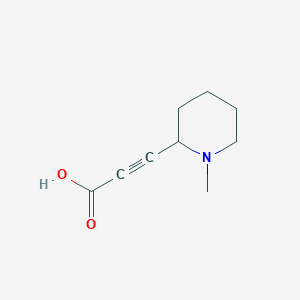
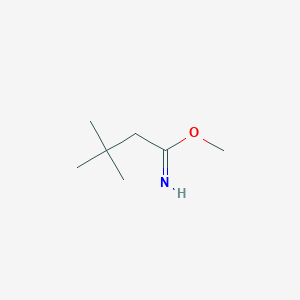

methanol](/img/structure/B13155126.png)
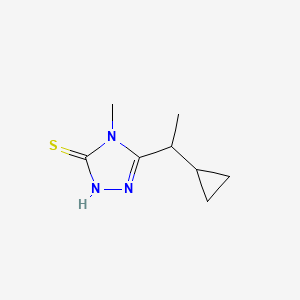
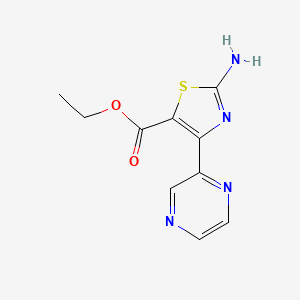
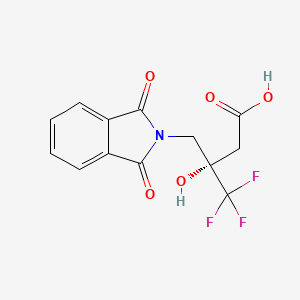
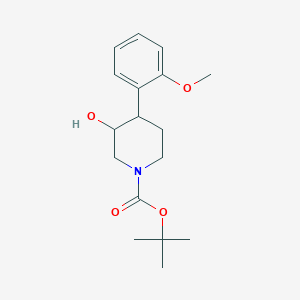
![3-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,5-thiadiazole](/img/structure/B13155157.png)
